Isoxsuprine (1-(4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)-1-propanol) [] is a synthetic sympathomimetic amine. [] It functions primarily as a β2-adrenergic agonist [] and NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonist. [] In scientific research, isoxsuprine is employed as a tool to investigate physiological processes and potential therapeutic applications, particularly in vascular function, uterine motility, and neuroprotection. [, , , , ]
Isoxsuprine is derived from the class of compounds known as phenethylamines. It falls under the category of beta-adrenergic agonists, which are commonly utilized in various therapeutic applications due to their ability to induce vasodilation and improve blood flow. The compound's primary action is mediated through its interaction with beta-2 adrenergic receptors.
Isoxsuprine can be synthesized through several chemical pathways, often involving the modification of existing phenethylamine structures. One common method includes the reaction of 4-hydroxyphenylacetone with various reagents to introduce the necessary functional groups. The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.
The synthesis process can be summarized in the following steps:
Isoxsuprine undergoes various chemical reactions that can be exploited for analytical purposes. Key reactions include:
For instance, spectrophotometric methods often involve measuring absorbance at a wavelength of 274 nm, enabling determination of concentration based on Beer-Lambert law.
The mechanism by which isoxsuprine exerts its effects primarily involves stimulation of beta-2 adrenergic receptors located on vascular smooth muscle cells. Upon activation:
Isoxsuprine hydrochloride presents several notable physical properties:
Chemical properties include its stability under standard storage conditions but susceptibility to degradation when exposed to light or moisture.
Isoxsuprine has several therapeutic applications:
Isoxsuprine hydrochloride (C₁₈H₂₄ClNO₃; molecular weight: 337.84 g/mol) is a phenolic derivative with a β-hydroxy-phenethylamine backbone. Its structure features a chiral center, producing enantiomers with potentially distinct pharmacological profiles. The compound crystallizes as a white, odorless powder with a bitter taste and melts at 203–204°C under decomposition [8] [9].
Solubility and Stability: It is sparingly soluble in water and ethanol (96%), but practically insoluble in methylene chloride. Stability requires storage under inert conditions at 2–8°C, reflecting sensitivity to environmental factors [8].
Acid-Base Properties: Isoxsuprine exhibits pKa values of 8.0 (phenolic hydroxyl) and 9.8 (aliphatic amine), influencing its ionization state across physiological pH ranges. This property affects membrane permeability and bioavailability, particularly noted in veterinary applications where oral bioavailability in horses is a low 2.2% due to extensive first-pass metabolism [3] [8].
Thermodynamic Parameters: Calculated properties include a boiling point of 908.67 K and a critical temperature (Tc) of 1134.20 K. Its vaporization enthalpy (ΔvapH°) is 97.59 kJ/mol, reflecting intermolecular interaction stability [7].
Table 1: Key Physicochemical Properties of Isoxsuprine Hydrochloride
Property | Value | Unit | Source |
---|---|---|---|
Molecular Formula | C₁₈H₂₄ClNO₃ | [8] | |
Molecular Weight | 337.84 | g/mol | [8] |
Melting Point | 203–204 | °C | [8] |
pKa | 8.0 (phenolic); 9.8 (amine) | [8] | |
Water Solubility | Sparingly soluble | [8] | |
logP (octanol/water) | 2.871 | [7] | |
Boiling Point | 908.67 | K | [7] |
Isoxsuprine was developed in the late 1950s and marketed under trade names including Duvadilan (human medicine) and Vasodilan (veterinary applications). Initially approved for cerebrovascular insufficiency, peripheral vascular disorders (e.g., Raynaud's disease), and preterm labor, its therapeutic positioning relied on early clinical observations of vasodilation and uterine relaxation [3] [9].
Regulatory Reevaluation: As part of the Drug Efficacy Study Implementation (DESI) program—launched after the 1962 Kefauver-Harris Amendments required proof of efficacy—the FDA reassessed isoxsuprine's indications. On July 15, 2020, the FDA issued a final determination that isoxsuprine-containing products (e.g., Vasodilan) lacked substantial evidence from adequate and well-controlled studies for approved uses. Manufacturers were instructed to cease distribution by October 13, 2021, rendering all oral isoxsuprine hydrochloride products unapproved new drugs in the United States. This action targeted specific National Drug Code (NDC) formulations, including 10 mg and 20 mg tablets [1] [6].
Global Discrepancies: Despite the U.S. withdrawal, isoxsuprine retains approval in some countries for tocolysis. A 2021 prospective study (n=50) demonstrated efficacy in arresting preterm labor, with 100% achieving uterine quiescence within 24 hours and a mean gestational age at delivery of 39.8 weeks [4]. This contrast underscores regional divergences in regulatory standards and evidentiary requirements.
Veterinary Continuity: The compound remains widely used in equine medicine for hoof pathologies, though racing jurisdictions (e.g., FEI) prohibit it during competitions due to performance-enhancing concerns [3].
Efficacy Contradictions
A core debate involves conflicting evidence on isoxsuprine's therapeutic value:
Pharmacokinetic and Mechanistic Uncertainties
Species-Specific Bioavailability: Oral bioavailability is 100% in humans but plummets to 2.2% in horses due to presystemic metabolism. This raises questions about dosing adequacy in veterinary use [3].
Receptor Interactions: While classified as a β₂ agonist, isoxsuprine's α-adrenergic blockade contributes significantly to vasodilation. The precise balance of these effects across tissues remains unquantified [5] [9].
Formulation and Research Priorities
Table 2: Key Research Gaps in Isoxsuprine Pharmacology
Research Domain | Knowledge Gap | Potential Impact |
---|---|---|
Pharmacokinetics | Metabolic pathways in non-human species | Optimizing veterinary dosing regimens |
Receptor Specificity | α- vs. β-adrenergic contribution in vivo | Tissue-targeted drug design |
Formulation Science | Bioenhanced delivery systems (e.g., microparticles) | Improving oral bioavailability |
Neurovascular Applications | Neuroprotective mechanisms against ischemia | Repurposing for stroke therapy |
Advanced Delivery Systems: Studies describe isoxsuprine-loaded microparticles using interpenetrating polymer networks (e.g., zinc alginate–carboxymethyl cashew gum), which sustain drug release over 7 hours. Such innovations could mitigate bioavailability limitations [5].
Neuroprotective Potential: Emerging data suggest synergistic neuroprotection with NMDA receptor antagonists (e.g., MK-801) in stroke models, extending therapeutic windows. This highlights unexplored repurposing avenues [5].
Equine Efficacy: Despite widespread use for laminitis, evidence remains largely anecdotal, urging controlled trials to establish clinical relevance [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1